1-(4-Nitrophenyl)cyclopropanecarboxamide
Description
1-(4-Nitrophenyl)cyclopropanecarboxamide (IUPAC name: N-(4-nitrophenyl)cyclopropanecarboxamide) is a cyclopropane derivative with a carboxamide group linked to a 4-nitrophenyl substituent. Its molecular formula is C₁₀H₁₀N₂O₃, and its structure features a strained cyclopropane ring adjacent to an electron-withdrawing nitro group on the aromatic ring .
Properties
CAS No. |
858423-29-7 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
1-(4-nitrophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c11-9(13)10(5-6-10)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H2,11,13) |
InChI Key |
IOLTVUWUQVKERR-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following cyclopropanecarboxamide derivatives are compared based on substituents, synthesis, and properties:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Properties
- Electron-Withdrawing vs. In contrast, the 4-methoxyphenoxy group in N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide is electron-donating, which may increase solubility in polar solvents .
- Biological Activity :
Cyclopropylfentanyl’s piperidinyl and phenethyl substituents enable µ-opioid receptor binding, leading to potent analgesic effects and abuse liability . The target compound lacks these pharmacophoric groups, suggesting divergent biological roles.
Reactivity and Stability
- The strained cyclopropane ring in all compounds confers unique reactivity, such as ring-opening reactions under acidic or thermal conditions.
- The nitro group in the target compound may reduce nucleophilicity compared to analogs with methoxy or hydroxyimino groups.
Research Findings and Implications
- Pharmacological Divergence : Cyclopropylfentanyl’s opioid activity contrasts sharply with the untested pharmacological profile of the target compound, emphasizing the critical role of piperidine and phenethyl groups in receptor interaction .
- Synthetic Challenges: The high diastereoselectivity observed in N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide suggests that similar strategies could optimize the synthesis of stereochemically complex cyclopropane derivatives .
- Electronic Effects : The nitro group’s electron-withdrawing nature may render This compound more resistant to oxidation compared to methoxy-substituted analogs.
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